molecular formula C10H20O4 B13994975 Tert-butyl 4-(2-hydroxyethoxy)butanoate

Tert-butyl 4-(2-hydroxyethoxy)butanoate

Cat. No.: B13994975
M. Wt: 204.26 g/mol
InChI Key: ZXMHWAPHTACGKN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethoxy)butanoate is an organic compound with the molecular formula C10H20O4. It is a type of ester that features a tert-butyl group and a hydroxyethoxy functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethoxy)butanoate typically involves the esterification of 4-(2-hydroxyethoxy)butanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be carried out using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)butanoate involves its interaction with various molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active hydroxyethoxy compound, which can then exert its effects on specific targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxybutanoate
  • Tert-butyl 4-(2-methoxyethoxy)butanoate
  • Tert-butyl 4-(2-ethoxyethoxy)butanoate

Uniqueness

Tert-butyl 4-(2-hydroxyethoxy)butanoate is unique due to the presence of both a tert-butyl group and a hydroxyethoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications. The hydroxyethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry .

Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethoxy)butanoate

InChI

InChI=1S/C10H20O4/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h11H,4-8H2,1-3H3

InChI Key

ZXMHWAPHTACGKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCOCCO

Origin of Product

United States

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